6-[(Oxan-2-yl)oxy]hexyl octanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106262-54-8 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
6-(oxan-2-yloxy)hexyl octanoate |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-8-13-18(20)21-15-10-6-7-11-16-22-19-14-9-12-17-23-19/h19H,2-17H2,1H3 |
InChI Key |
UOIGCRREPVNBRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Deprotection and Derivatization of the Hydroxyl Group:the Primary Pathway for Derivatization Begins with the Cleavage of the Thp Ether. This is Typically Achieved Via Acidic Hydrolysis Using Catalysts Like P Toluenesulfonic Acid Tsoh or Pyridinium P Toluenesulfonate Ppts in an Alcoholic Solvent.acs.orgthis Reaction Quantitatively Yields 6 Hydroxyhexyl Octanoate.
Once the primary alcohol is unmasked, it can be converted into a wide range of other functional groups:
Oxidation: Oxidation with mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would yield the corresponding aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would produce the carboxylic acid.
Conversion to Halides: The alcohol can be converted into an alkyl halide, a versatile intermediate for nucleophilic substitution reactions. For example, reaction with thionyl chloride (SOCl₂) can yield the alkyl chloride, while phosphorus tribromide (PBr₃) yields the alkyl bromide.
Esterification/Etherification: The alcohol can be acylated with other carboxylic acids or their derivatives to form a different ester, or it can be alkylated to form an ether.
Sulfonation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base converts the alcohol into a sulfonate ester. core.ac.uk These are excellent leaving groups for Sₙ2 reactions.
Derivatization of the Ester Group:the Octanoate Ester Can Also Be Transformed:
Enabling Chiral Control and Stereoselective Synthesis (considering the stereocenter introduced by THP)
The reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) to form a THP ether introduces a new chiral center at the C-2 position of the oxane ring (the carbon atom bonded to two oxygens). acs.orgresearchgate.net In the case of 6-[(Oxan-2-yl)oxy]hexyl octanoate, which is synthesized from an achiral alcohol, the product is a racemic mixture of two enantiomers.
If the original molecule already contained a stereocenter, the introduction of the THP group would result in a mixture of diastereomers. acs.org These diastereomers possess different physical and chemical properties, which can complicate purification and characterization.
However, this "drawback" can sometimes be exploited as a feature in stereoselective synthesis. Although the THP group is not typically employed as a primary chiral auxiliary, the presence of its stereocenter can influence the stereochemical outcome of reactions at nearby centers. In some contexts, the bulky THP group can shield one face of a molecule from attack by a reagent, leading to a preferred diastereomer in the product. acs.org This diastereoselectivity, driven by the stereocenter of the protecting group, is an interesting strategy that can be valuable in the total synthesis of complex natural products. The separation of the diastereomers formed after THP protection can also be a viable method to resolve chiral alcohols.
Table 3: Stereochemical Aspects of THP Ether Formation
| Feature | Description | Implication in Synthesis |
|---|---|---|
| New Stereocenter | Formed at C-2 of the oxane ring upon reaction of DHP with the alcohol. researchgate.net | Leads to a racemic mixture of the final product. |
| Diastereomer Formation | If the alcohol substrate is already chiral, a mixture of diastereomers is formed. | Can complicate purification but also allows for potential separation of diastereomers. acs.org |
| Diastereoselective Influence | The THP group can act as a sterically bulky substituent. | May be used to direct the stereochemical outcome of a subsequent reaction at a proximal site. acs.org |
Application as a Building Block for Amphiphilic Molecule Precursors
Amphiphilic molecules, which contain both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, are the basis for surfactants, emulsifiers, and self-assembling structures like micelles and liposomes. nih.gov this compound is an excellent precursor for designing novel amphiphilic molecules due to its distinct hydrophobic character and latent hydrophilic functionality.
The core structure, consisting of a C8 acyl chain and a C6 alkyl chain, is strongly hydrophobic. The ester and ether linkages provide a small degree of polarity. The true potential is unlocked after the selective deprotection of the THP group to reveal the terminal hydroxyl group on the C6 chain. This 6-hydroxyhexyl octanoate is itself an amphiphile, but it serves more importantly as a platform for creating more sophisticated amphiphilic structures.
For instance, the terminal hydroxyl group can be readily converted into a highly polar head group.
Anionic Surfactants: Sulfation of the alcohol would produce an alkyl sulfate, a classic anionic surfactant. Alternatively, phosphorylation would yield a phosphate (B84403) ester, another key anionic head group found in phospholipids.
Cationic Surfactants: Conversion of the alcohol to a leaving group followed by reaction with a tertiary amine would produce a quaternary ammonium (B1175870) salt, a common cationic surfactant.
Non-ionic Surfactants: Ethoxylation of the alcohol (reaction with ethylene (B1197577) oxide) would create a poly(ethylene glycol) chain, a widely used non-ionic hydrophilic segment.
Bolaamphiphiles: The bifunctional nature of the precursor is ideal for synthesizing bolaamphiphiles—molecules with hydrophilic head groups at both ends of a hydrophobic spacer. For example, reduction of the ester to an alcohol (creating a diol), followed by modification of both hydroxyl groups, could yield such a structure. The synthesis of molecules from bifunctional alkanes like 1,6-hexanediol derivatives is a common strategy for creating specialized surfactants and polymers. researchgate.netgoogle.com
The ability to precisely install different polar head groups onto the 6-hydroxyhexyl octanoate backbone allows for the fine-tuning of amphiphilic properties, such as the hydrophilic-lipophilic balance (HLB), which is critical for applications in emulsification, drug delivery, and materials science. google.comcore.ac.uk
Reaction Mechanisms and Kinetic Studies
Mechanistic Investigations of Esterification Reactions
The esterification of a carboxylic acid with an alcohol is a cornerstone of organic synthesis. The most common method, the Fischer-Speier esterification, utilizes an acid catalyst to facilitate the reaction.
Acid-catalyzed esterification is a reversible process that proceeds through a multi-step nucleophilic acyl substitution mechanism. masterorganicchemistry.commasterorganicchemistry.com Using the reaction between octanoic acid and an alcohol as a model, the mechanism involves the formation of a key tetrahedral intermediate. masterorganicchemistry.com
The six steps of the Fischer esterification mechanism are as follows: masterorganicchemistry.com
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (octanoic acid) by an acid catalyst, such as sulfuric acid. chemguide.co.ukyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com The resulting positive charge is delocalized via resonance. chemguide.co.uklibretexts.org
Nucleophilic Attack : The alcohol molecule (e.g., 6-[(oxan-2-yl)oxy]hexan-1-ol) acts as a nucleophile and attacks the activated carbonyl carbon. youtube.comyoutube.com This addition step leads to the formation of a tetrahedral intermediate. youtube.com
Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.commasterorganicchemistry.com This intramolecular or solvent-mediated proton transfer converts a hydroxyl group into a better leaving group (water).
Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.comchemguide.co.uk This step results in a protonated ester.
Deprotonation : A base in the reaction mixture, such as water or the conjugate base of the acid catalyst, removes the proton from the carbonyl group of the ester. chemguide.co.uk
Catalyst Regeneration : This final step yields the final ester product, 6-[(oxan-2-yl)oxy]hexyl octanoate (B1194180), and regenerates the acid catalyst. chemguide.co.ukyoutube.com
Each step in this mechanism is in equilibrium. To drive the reaction toward the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. youtube.comchemistrysteps.com
The kinetics of esterification, particularly for long-chain fatty acids like octanoic acid, have been the subject of numerous studies. oup.com These reactions are typically slow and reversible, necessitating the use of a catalyst. oup.com
Kinetic models are often developed to understand the reaction progress and optimize conditions. For many acid-catalyzed esterifications, the reaction follows a second-order kinetic model, where the rate is dependent on the concentrations of both the carboxylic acid and the alcohol. researchgate.net In systems where the alcohol is used in large excess (as a solvent), the kinetics can be simplified to a pseudo-first-order model with respect to the carboxylic acid. lidsen.commdpi.com
Kinetic studies on the esterification of various free fatty acids (FFAs) provide insight into the parameters applicable to the synthesis of 6-[(oxan-2-yl)oxy]hexyl octanoate.
| Fatty Acid | Alcohol | Catalyst | Kinetic Model | Activation Energy (Ea) | Reference |
|---|---|---|---|---|---|
| Oleic Acid | Methanol | H₂SO₄ | Pseudo-Homogeneous | Not Specified | lidsen.com |
| Palmitic Acid | Ethanol (B145695) | Brønsted Acidic Ionic Liquids | Non-elementary | Not Specified | oup.com |
| Waste Cooking Oil (WCO) FFAs | Methanol | H₂SO₄ | Pseudo-Homogeneous Irreversible | 32.9 - 34.1 kJ/mol | mdpi.com |
| Lauric Acid | Ethanol | Not Specified (Non-catalytic) | Second-Order | 54.7 kJ/mol | researchgate.net |
Mechanistic Aspects of THP Protection and Deprotection
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of introduction and removal, as well as its stability under a variety of non-acidic conditions. nih.govorganic-chemistry.org
The protection of an alcohol, such as 6-hydroxyhexyl octanoate, as a THP ether is achieved by reacting it with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. youtube.com
The mechanism proceeds as follows: total-synthesis.comyoutube.com
Protonation of Dihydropyran (DHP) : The acid catalyst (e.g., p-toluenesulfonic acid, PPTS) protonates the double bond of the DHP molecule. total-synthesis.comyoutube.com
Formation of a Resonance-Stabilized Cation : Protonation occurs at the carbon further from the ring oxygen, leading to the formation of a secondary carbocation. This carbocation is significantly stabilized by resonance with the adjacent oxygen atom, forming a highly stable oxonium ion. total-synthesis.comyoutube.com
Nucleophilic Attack by Alcohol : The alcohol (6-hydroxyhexyl octanoate) acts as a nucleophile, attacking the electrophilic carbon of the stabilized cation. total-synthesis.com This forms a new carbon-oxygen bond.
Deprotonation : A base removes the proton from the newly added alcohol moiety, regenerating the acid catalyst and yielding the THP ether, this compound. total-synthesis.com
A variety of acidic catalysts can be employed for this transformation, offering different levels of reactivity and selectivity.
| Catalyst | Conditions | Advantages | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Catalytic amount, CH₂Cl₂ | Common, effective | nih.gov |
| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Catalytic amount, CH₂Cl₂, RT | Milder acidity, good for sensitive substrates | nih.gov |
| Trifluoroacetic acid (TFA) | 20 mol%, CH₂Cl₂, RT | Short reaction times, effective at room temperature | niscpr.res.in |
| Bismuth Triflate [Bi(OTf)₃] | Catalytic amount, solvent-free | Insensitive to air/moisture, reusable | organic-chemistry.org |
| Pyridinium Chloride | Catalytic amount, solvent-free, grinding | Green, efficient, reusable catalyst | tandfonline.com |
The deprotection of a THP ether is typically achieved under acidic conditions, effectively reversing the protection mechanism. total-synthesis.comcommonorganicchemistry.com The cleavage of the THP ether from this compound regenerates the alcohol, 6-hydroxyhexyl octanoate.
The general mechanism for acidic cleavage is: total-synthesis.comyoutube.com
Protonation of the Acetal Oxygen : The acid catalyst protonates the ether oxygen within the tetrahydropyran (B127337) ring. This makes the alcohol moiety a better leaving group. masterorganicchemistry.commasterorganicchemistry.com
Dissociation : The protonated ether cleaves, releasing the alcohol (ROH) and forming the same resonance-stabilized oxonium ion intermediate seen during the protection step. total-synthesis.com
Reaction with a Nucleophile : A nucleophile, typically the solvent (e.g., water or an alcohol like methanol), attacks the carbocation. total-synthesis.com If water is used, the final product after deprotonation is a hemiacetal, which is in equilibrium with its open-chain hydroxy aldehyde form. total-synthesis.com
The conditions for deprotection can be tailored based on the sensitivity of the substrate. Mild acids like acetic acid in a water/THF mixture or PPTS in ethanol are commonly used. total-synthesis.com Stronger acids like hydrochloric acid or trifluoroacetic acid can also be employed for more robust substrates. niscpr.res.incommonorganicchemistry.com The cleavage can proceed via an Sₙ1 or Sₙ2 pathway depending on the structure of the ether and the reaction conditions. masterorganicchemistry.com For THP ethers, the Sₙ1-like pathway involving the stabilized carbocation is dominant. youtube.com
Advanced Analytical Techniques for Characterization
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide a detailed picture of the molecular framework by probing the interactions of the molecule with electromagnetic radiation.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 6-[(Oxan-2-yl)oxy]hexyl octanoate (B1194180), a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be required for a complete assignment of all proton and carbon signals.
¹H NMR would provide information on the chemical environment and connectivity of the hydrogen atoms. Key expected signals would include:
A characteristic multiplet for the anomeric proton of the oxane ring (O-CH-O).
Multiplets for the methylene (B1212753) protons adjacent to the ether and ester oxygen atoms.
A triplet for the terminal methyl group of the octanoate chain.
A series of overlapping multiplets for the numerous methylene groups in the hexyl and octanoyl chains.
¹³C NMR complements the ¹H NMR data by providing a signal for each unique carbon atom. Expected chemical shifts would include:
A downfield signal for the carbonyl carbon of the ester group.
Signals for the carbons of the oxane ring, including the anomeric carbon.
A series of signals in the aliphatic region for the methylene carbons of the two long chains.
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra. mdpi.com These experiments reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons separated by two or three bonds, respectively. This allows for the complete assembly of the molecular puzzle.
Expected ¹³C NMR Chemical Shift Ranges for Key Functional Groups:
| Functional Group | Expected Chemical Shift (ppm) |
| Ester Carbonyl (C=O) | 170-175 |
| Anomeric Carbon (O-CH-O) | 95-105 |
| Carbons adjacent to Ether Oxygen (C-O) | 60-70 |
| Carbons adjacent to Ester Oxygen (C-O) | 60-65 |
| Aliphatic Methylene Carbons (-CH₂-) | 20-40 |
| Terminal Methyl Carbon (-CH₃) | ~14 |
This table presents generalized expected chemical shift ranges based on known values for similar functional groups.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For 6-[(Oxan-2-yl)oxy]hexyl octanoate, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the ester and ether moieties.
Key Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1735 | Strong, sharp absorption |
| C-O (Ester) | 1250-1000 | Stretching vibrations |
| C-O-C (Ether) | 1150-1050 | Stretching vibrations |
| C-H (Aliphatic) | 2950-2850 | Stretching vibrations |
This table presents generalized expected absorption frequencies.
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would likely be used to determine the molecular weight of the intact molecule. One would expect to observe the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺.
Gas Chromatography-Mass Spectrometry (GC-MS) , discussed further in the next section, would provide both chromatographic separation and mass spectral data. Electron ionization (EI) is a common technique used in GC-MS, which causes fragmentation of the molecule. A key fragmentation pathway for tetrahydropyranyl ethers involves the formation of a characteristic and often abundant tetrahydropyranylium ion at a mass-to-charge ratio (m/z) of 85. The fragmentation pattern of the octanoate ester would also yield characteristic ions.
Chromatographic Separations Coupled with Advanced Detection
Chromatographic techniques are essential for separating the target compound from any impurities, isomers, or byproducts from its synthesis.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides mass spectra for each eluting component, allowing for their identification. This technique is highly effective for assessing the purity of the compound and identifying any volatile impurities.
Due to the presence of a chiral center at the anomeric carbon of the oxane ring, this compound exists as a mixture of diastereomers. High-resolution capillary GC columns may be able to separate these diastereomers, providing information on their relative abundance.
Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers even greater resolving power than conventional GC-MS and could be employed for the detailed analysis of complex mixtures containing isomers of the target compound.
High-performance liquid chromatography (HPLC) is another cornerstone technique for the separation and purification of organic compounds. For a molecule like this compound, reversed-phase HPLC would likely be the method of choice, where a nonpolar stationary phase is used with a polar mobile phase.
HPLC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This setup allows for the confirmation of the molecular weight of the eluting peaks, providing a high degree of confidence in peak identification.
HPLC-NMR is a more specialized technique that involves coupling an HPLC system with an NMR spectrometer. This allows for the acquisition of NMR spectra of the separated components directly, which is particularly useful for the unambiguous identification of isomers and impurities without the need for off-line fraction collection.
Role As a Synthetic Intermediate in Complex Organic Synthesis
Precursor in Multistep Organic Syntheses of Functionalized Molecules
In complex organic syntheses, building blocks that offer orthogonal reactivity are highly prized. 6-[(Oxan-2-yl)oxy]hexyl octanoate (B1194180) exemplifies such a precursor. The THP ether group is stable under conditions typically used for reactions involving esters, such as certain reductions, Grignard reactions, or hydrolysis under basic conditions, while the ester group is resilient to the mildly acidic conditions required for THP group removal.
This compound acts as a linchpin, allowing for the sequential introduction of different functionalities. A synthetic strategy might first involve modifications utilizing the octanoate portion. Subsequently, the THP group can be cleaved under mild acidic conditions to reveal the primary hydroxyl group. This newly available functional group can then undergo a host of further reactions, such as oxidation, esterification, or conversion to a leaving group for substitution reactions. This stepwise approach is fundamental in the construction of complex, long-chain, functionalized molecules where precise control over reactive sites is paramount. The use of THP ethers is a well-established strategy in multistep syntheses for protecting hydroxy derivatives. nih.gov
Table 1: Profile of 6-[(Oxan-2-yl)oxy]hexyl octanoate as a Synthetic Precursor
| Feature | Description | Synthetic Advantage |
|---|---|---|
| Structure | A C6 alkyl chain functionalized with a terminal octanoate ester and a terminal THP-protected hydroxyl group. | Provides a defined, flexible spacer between two distinct functional groups. |
| Protecting Group | Tetrahydropyranyl (THP) ether. | Stable to most non-acidic reagents, allowing for selective chemistry on the ester terminus. google.com |
| Key Moieties | 1. Oxanyloxy (THP ether) 2. Hexyl chain 3. Octanoate ester | Enables orthogonal deprotection and derivatization strategies for complex molecule synthesis. |
| Application | Intermediate for long-chain bifunctional molecules, specialty polymers, and amphiphilic structures. | Allows for the controlled, stepwise assembly of molecular architectures. |
Strategies for Derivatization and Functional Group Interconversion
The synthetic utility of this compound is fully realized through various derivatization strategies. These transformations can be directed at either the protected alcohol or the ester, typically in a sequential manner.
Future Research Directions and Methodological Advances
Development of Novel Catalytic Systems for Enhanced Efficiency
The preparation of 6-[(oxan-2-yl)oxy]hexyl octanoate (B1194180) involves two principal steps: the protection of a hydroxyl group as a tetrahydropyranyl (THP) ether and the subsequent esterification of the remaining alcohol. The efficiency of this sequence is highly dependent on the catalysts employed. Future research is focused on developing novel catalytic systems that offer improved performance in terms of reaction rates, yields, and catalyst recyclability.
A significant area of development is the use of solid acid catalysts. Materials like silica-supported heteropoly acids have demonstrated high catalytic activity for the tetrahydropyranylation of alcohols under solvent-free conditions. Future work will likely involve the design of more robust solid acids with optimized pore structures and acid site densities to further enhance their catalytic efficiency and facilitate easy separation from the reaction mixture.
Another promising avenue is the exploration of nanocatalysts. For instance, magnetic nanoparticles functionalized with acidic ionic liquids have been shown to be effective catalysts for the synthesis of THP ethers. The magnetic nature of these catalysts allows for their simple recovery using an external magnet, making them highly reusable. Research in this area will likely focus on developing even more stable and active nanocatalysts, potentially incorporating a range of transition metals or acidic moieties.
The following table summarizes some emerging catalytic systems relevant to the synthesis of 6-[(oxan-2-yl)oxy]hexyl octanoate:
| Catalyst Type | Example | Key Advantages | Future Research Focus |
| Solid Acid | Silica-supported Heteropoly Acid | High activity, solvent-free conditions, reusability | Enhanced stability, optimized pore structure |
| Nanocatalyst | Magnetic Nanoparticles with Acidic Ionic Liquid | Easy magnetic separation, high reusability | Improved stability, diverse functionalization |
| Organocatalyst | Thiourea-based catalysts | Mild reaction conditions, metal-free | Broader substrate scope, lower catalyst loading |
| Biocatalyst | Immobilized Lipase | High selectivity, environmentally benign | Expanded applicability to THP ether formation |
Chemo- and Regioselective Synthetic Strategies
A key challenge in the synthesis of this compound from a precursor like 1,6-hexanediol (B165255) is achieving high chemo- and regioselectivity. This involves selectively protecting one of the two hydroxyl groups before the esterification step. Future research will continue to refine synthetic strategies to achieve this with greater precision and efficiency.
One area of intense focus is the development of organocatalytic systems that can direct the selective acylation or protection of diols. For example, certain thiourea-based organocatalysts have shown promise in promoting the selective tetrahydropyranylation of primary alcohols in the presence of secondary alcohols. Further development of such catalysts could lead to methods for the direct, selective protection of one hydroxyl group in a symmetric diol, obviating the need for statistical methods or multi-step procedures.
Another strategy involves the use of enzymatic catalysts. Lipases, for instance, are well-known for their ability to catalyze esterification reactions with high selectivity. Research is ongoing to engineer lipases with altered substrate specificities that could selectively acylate one carbinol of a diol, leaving the other free for subsequent transformation. This approach offers the potential for highly efficient and environmentally friendly syntheses.
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental work is becoming increasingly crucial for the rational design of synthetic routes and catalysts. In the context of this compound synthesis, computational tools can provide deep insights into reaction mechanisms and catalyst behavior, thereby guiding experimental efforts.
Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of the tetrahydropyranylation and esterification reactions. This allows for the prediction of reaction pathways and the identification of the factors that control selectivity. By understanding these factors at a molecular level, researchers can design catalysts and reaction conditions that favor the desired outcomes.
Future research will likely see a more integrated approach, where computational screening of potential catalysts is performed before their synthesis and experimental testing. This "in silico" to "in vitro" workflow can significantly accelerate the discovery of new and improved catalytic systems for the preparation of this compound and other fine chemicals.
Exploration of Sustainable Synthetic Approaches and Reagents
The principles of green chemistry are increasingly influencing the design of synthetic processes. For the synthesis of this compound, future research will emphasize the development of more sustainable approaches that minimize waste, reduce energy consumption, and utilize renewable resources.
A key focus is the use of solvent-free reaction conditions. As demonstrated with certain solid acid catalysts, the tetrahydropyranylation of alcohols can be performed efficiently without the need for volatile organic solvents. Expanding this concept to the esterification step, and to a wider range of catalysts, is a major goal.
The use of biocatalysis is another cornerstone of sustainable synthesis. As mentioned earlier, enzymes like lipases can catalyze esterification reactions under mild conditions and with high selectivity. Future work will aim to expand the biocatalytic toolbox to include enzymes that can efficiently catalyze the tetrahydropyranylation of alcohols, a reaction for which biocatalytic methods are currently less developed.
Furthermore, there is a growing interest in the use of reagents derived from renewable feedstocks. For the synthesis of this compound, this could involve sourcing the 1,6-hexanediol and octanoic acid from biomass. The development of efficient catalytic processes to convert biomass-derived platform molecules into these key intermediates is an active area of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
